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Compound of Interest

Compound Name: 3-Chloro-1-phenylpropan-1-ol

Cat. No.: B142418 Get Quote

(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a chiral

chlorohydrin of significant value in modern synthetic chemistry.[1] Its strategic importance lies

in the specific spatial arrangement of its hydroxyl and chloro functional groups relative to a

stereogenic center. This precise three-dimensional architecture makes it an indispensable

chiral building block for the enantioselective synthesis of complex bioactive molecules.[1] While

it finds use in the development of various organic compounds, its most prominent role is as a

key intermediate in the synthesis of high-profile pharmaceuticals, particularly selective

serotonin reuptake inhibitors (SSRIs) such as (S)-Fluoxetine, the active enantiomer of Prozac.

[2] This guide provides a comprehensive technical overview of its properties, synthesis, and

critical applications, designed to equip researchers with the foundational knowledge required

for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a synthetic intermediate is paramount for its

successful application in multi-step syntheses. The physical and spectroscopic characteristics

of (S)-(-)-3-Chloro-1-phenyl-1-propanol are well-defined, ensuring its reliable identification and

handling.
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The key identifying and physical properties are summarized in the table below for quick

reference.

Property Value Reference(s)

CAS Number 100306-34-1 [1][3]

Molecular Formula C₉H₁₁ClO [1][3]

Molecular Weight 170.64 g/mol [1][3][4]

IUPAC Name
(1S)-3-chloro-1-phenylpropan-

1-ol
[3]

Synonyms
(S)-(-)-α-(2-Chloroethyl)benzyl

alcohol
[1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 57-61 °C [1][5][6]

Optical Rotation [α]²⁰/D ≈ -25° (c=1 in CHCl₃) [1]

SMILES String Oc1ccccc1

InChI Key
JZFUHAGLMZWKTF-

VIFPVBQESA-N

Spectroscopic Signature
Spectroscopic analysis is crucial for confirming the identity and purity of (S)-(-)-3-Chloro-1-

phenyl-1-propanol. While raw spectra are available from various databases, a foundational

understanding of the expected signals is essential for interpretation.[7][8]

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the

molecule's structure. Key expected signals include: a multiplet for the aromatic protons of the

phenyl group (approx. 7.2-7.4 ppm), a triplet for the carbinol proton (-CH(OH)-) due to

coupling with the adjacent methylene group, multiplets for the two diastereotopic protons of

the methylene group adjacent to the stereocenter (-CH₂-), and a triplet for the methylene
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group protons adjacent to the chlorine atom (-CH₂Cl). The hydroxyl proton will appear as a

broad singlet, the position of which is solvent-dependent.

¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each of the nine

carbon atoms. This includes four signals for the phenyl ring (with two being more intense due

to symmetry), a signal for the carbinol carbon (-C(OH)-), and signals for the two aliphatic

methylene carbons (-CH₂- and -CH₂Cl).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will typically show

a molecular ion peak (M⁺) at m/z 170. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 172. Common

fragmentation patterns include the loss of H₂O, HCl, and the chloroethyl side chain, leading

to a prominent peak for the benzoyl cation at m/z 105.[9]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in

the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H

stretching vibrations for the aromatic and aliphatic protons appear around 3000-3100 cm⁻¹

and 2850-2960 cm⁻¹, respectively. A C-O stretching band will be visible around 1000-1200

cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically around 600-800

cm⁻¹.

Section 2: Synthesis and Enantioselective Control
The primary challenge in producing (S)-(-)-3-Chloro-1-phenyl-1-propanol is achieving high

enantiomeric purity. The most prevalent and effective strategy is the asymmetric reduction of

the prochiral ketone, 3-chloropropiophenone. This can be accomplished through both chemical

catalysis and biocatalysis.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS)
Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the

enantioselective reduction of ketones to chiral secondary alcohols.[10][11] The reaction utilizes

a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a

borane source (e.g., BH₃·THF or BH₃·SMe₂).
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Causality of Experimental Choice: The CBS catalyst forms a complex with the borane, which

then coordinates to the ketone.[12] The chiral environment of the catalyst sterically directs the

hydride transfer from the borane to one specific face of the ketone's carbonyl group, leading to

the preferential formation of one enantiomer of the alcohol.[13] The predictability and high

enantiomeric excess (often >95% ee) make this a trusted method in pharmaceutical synthesis.

[10]

Experimental Protocol: CBS Reduction of 3-Chloropropiophenone

Objective: To synthesize (S)-(-)-3-Chloro-1-phenyl-1-propanol with high enantiomeric excess.

Materials:

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

3-Chloropropiophenone (CAS 936-59-4)

Anhydrous Tetrahydrofuran (THF)

Methanol (MeOH)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂

or Ar).

Procedure:

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
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Catalyst Charging: Under a positive pressure of inert gas, charge the flask with (S)-(-)-2-

Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) and anhydrous THF. Cool the solution to

0 °C using an ice bath.

Borane Addition: Slowly add borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the

catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes

to allow for complex formation.

Substrate Addition: Dissolve 3-chloropropiophenone (1.0 equivalent) in anhydrous THF and

add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature

does not exceed 5 °C.

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed

(typically 1-4 hours).

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of

methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room

temperature.

Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and

extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine,

then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.

The crude product can be further purified by silica gel column chromatography.

Characterization: Confirm the structure and determine the enantiomeric excess (ee) using

chiral HPLC or GC analysis.
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Caption: Workflow for the CBS asymmetric reduction of 3-chloropropiophenone.

Biocatalytic Asymmetric Reduction
Biocatalysis presents a green and highly efficient alternative to chemical methods. Whole-cell

systems, such as those using the yeast Candida utilis or the bacterium Acetobacter sp., contain

enzymes (ketoreductases) that can reduce 3-chloropropiophenone to the (S)-alcohol with

exceptionally high enantioselectivity (often >99% ee) and under mild aqueous conditions.[14]

[15]

Causality of Experimental Choice: The enzymes' active sites are inherently chiral, creating a

three-dimensional pocket that binds the ketone substrate in a specific orientation. This forces

the hydride donor (typically NADPH, regenerated by the cell's metabolism) to attack from a

single face, yielding almost exclusively one enantiomer. Immobilizing the cells (e.g., in calcium

alginate beads) enhances their stability and allows for easier recovery and reuse, making the

process more cost-effective and scalable.[14][15]
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Caption: General workflow for whole-cell biocatalytic reduction.
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Section 3: Application in the Synthesis of (S)-
Fluoxetine
The primary industrial application of (S)-(-)-3-Chloro-1-phenyl-1-propanol is its role as a pivotal

precursor in the asymmetric synthesis of (S)-Fluoxetine, the more pharmacologically active

enantiomer of the widely prescribed antidepressant.[2] The synthesis leverages the pre-

installed stereocenter of the chlorohydrin to ensure the final product has the correct absolute

configuration.

The conversion involves two key transformations:

Nucleophilic Substitution: The chlorine atom is displaced by methylamine. This is often not a

direct reaction but proceeds via an intermediate where the alcohol is first converted to a

better leaving group or the amine is generated from a precursor. A common industrial route

involves the reaction of the chlorohydrin with methylamine to form N-methyl-3-phenyl-3-

hydroxypropylamine.[16]

Williamson Ether Synthesis: The resulting amino alcohol is deprotonated with a strong base

(like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide or other

leaving group from an activated aromatic ring, typically 4-chlorobenzotrifluoride or 4-

fluorobenzotrifluoride, to form the final diaryl ether linkage.[17]

(S)-3-Chloro-1-phenyl-
1-propanol

(S)-N-Methyl-3-phenyl-
3-hydroxypropylamine

Nucleophilic
Substitution

(S)-Fluoxetine

Williamson Ether
Synthesis

Methylamine (CH3NH2)

1. NaH
2. 4-Chlorobenzotrifluoride

Click to download full resolution via product page

Caption: Key transformations in the synthesis of (S)-Fluoxetine.

Section 4: Safety, Handling, and Storage
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As a chemical intermediate, proper handling of (S)-(-)-3-Chloro-1-phenyl-1-propanol is

essential for laboratory safety.

Hazard Identification: According to the Globally Harmonized System (GHS), this compound

is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[3]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and

chemical-resistant gloves.

Storage: Store the compound in a tightly sealed container in a cool, dry place.[5] Long-term

storage at room temperature is generally acceptable.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations

for chemical waste.

Conclusion
(S)-(-)-3-Chloro-1-phenyl-1-propanol is more than just a chemical intermediate; it is a testament

to the power of stereochemical control in modern drug development. Its value is derived from

its specific chirality, which is efficiently established through robust synthetic methods like the

CBS reduction and biocatalysis. As the demand for enantiomerically pure pharmaceuticals

continues to grow, the role of well-characterized and readily accessible chiral building blocks

like (S)-(-)-3-Chloro-1-phenyl-1-propanol will remain fundamentally critical to the industry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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